4-Nitrobenzylthioinosine (NBMPR), a nucleoside analog, serves as a potent and highly specific inhibitor of equilibrative nucleoside transporters (ENTs) [, , , , , ]. ENTs are membrane proteins responsible for the facilitated diffusion of nucleosides, essential components for DNA and RNA synthesis, across cell membranes [, , , ]. NBMPR exhibits high affinity for the es subtype of ENTs, which is sensitive to its inhibitory effects, while exhibiting negligible affinity for the ei subtype [, ]. This selectivity makes NBMPR a valuable tool in characterizing nucleoside transport processes and differentiating between es and ei transport mechanisms [, , ]. Its application extends to various fields, including biochemistry, pharmacology, and cell biology, facilitating research on nucleoside transport, drug interactions with ENTs, and the development of novel therapeutic agents targeting these transporters [, , , , , , ].
While the provided papers do not delve into the specific synthesis of NBMPR, its synthesis typically involves the alkylation of 6-mercaptopurine riboside with 4-nitrobenzyl bromide []. This reaction usually takes place in the presence of a base to facilitate the deprotonation of the thiol group on 6-mercaptopurine riboside, making it a better nucleophile for the subsequent SN2 reaction with the alkyl bromide. The product is then purified using conventional techniques such as recrystallization or chromatography.
NBMPR consists of a thioinosine moiety linked to a 4-nitrobenzyl group via a sulfur atom []. The thioinosine moiety is composed of a purine base (6-thiopurine) attached to a ribose sugar. The three-dimensional structure of NBMPR has been determined through X-ray crystallography []. This analysis revealed that the 4-nitrobenzyl substituent resides in a distal position relative to the imidazole ring of the purine base. Additionally, the molecule adopts a syn conformation with an intramolecular hydrogen bond between the 5'-hydroxyl group of the ribose and the N3 nitrogen of the purine. These structural features contribute to NBMPR's high affinity for the es nucleoside transporter and its potent inhibitory activity [].
NBMPR exerts its inhibitory effect by binding with high affinity to the es subtype of equilibrative nucleoside transporters [, , , , , , , , , ]. This binding event occurs on the extracellular face of the transporter, physically obstructing the binding site for physiological nucleosides [, ]. Consequently, the facilitated diffusion of nucleosides across the cell membrane is hindered [, ]. Structure-activity relationship studies suggest that the 4-nitrobenzyl group, the ribose moiety, and the sulfur atom linking these two components are crucial for NBMPR's interaction with the transporter [, , , ]. Additionally, specific amino acid residues within transmembrane domains 3-6 of the ENT1 protein have been implicated in the binding of NBMPR [, ].
Characterizing Nucleoside Transport: NBMPR serves as a valuable tool to distinguish between NBMPR-sensitive (es) and NBMPR-insensitive (ei) nucleoside transport mechanisms in various cell types [, , ]. This distinction is crucial in understanding the contribution of different ENT subtypes to overall nucleoside uptake and their specific roles in different tissues [, , ].
Investigating Drug Interactions: NBMPR facilitates the identification of drug interactions with ENTs [, , ]. By assessing the ability of compounds to inhibit NBMPR binding or NBMPR-sensitive nucleoside transport, researchers can determine whether these compounds interact with the transporter and potentially influence the pharmacokinetics of nucleoside-based drugs [, , ].
Developing Novel Therapeutic Agents: The selective inhibition of ENTs by NBMPR has prompted its exploration as a lead compound for the development of novel therapeutic agents [, ]. Researchers are synthesizing and evaluating NBMPR analogs, aiming to improve their pharmacological properties and develop agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles [, ]. These efforts aim to target specific ENT subtypes for various therapeutic applications, such as anticancer, antiviral, and antiparasitic therapies [, , , , ].
Investigating the Role of Extracellular Adenosine: By blocking adenosine uptake, NBMPR can elevate extracellular adenosine levels [, , ]. This effect has been utilized to investigate the role of adenosine in various physiological and pathological processes, such as inflammation and neuroprotection [, , ].
Identifying and Characterizing Nucleoside Transporter Proteins: Photoaffinity labeling with radiolabeled NBMPR has been instrumental in identifying and characterizing nucleoside transporter proteins in various cell types [, , , , ]. This technique involves covalently binding NBMPR to transporter proteins upon exposure to ultraviolet light, allowing for their isolation and subsequent analysis by techniques like SDS-PAGE and autoradiography [, , , , ].
Developing ENT-Subtype Specific Inhibitors: While NBMPR demonstrates high affinity for the es transporter, developing even more selective inhibitors for both es (ENT1) and ei (ENT2) transporters is crucial [, , ]. Such inhibitors would serve as invaluable tools for dissecting the specific roles of each transporter subtype in different tissues and physiological processes [, ].
Elucidating the Structure-Function Relationship of ENTs: While NBMPR's binding site on ENTs is relatively well-characterized, a more comprehensive understanding of the transporter's structure-function relationship is needed []. This knowledge can facilitate the design of more effective and selective ENT inhibitors with improved pharmacological properties.
Exploring Therapeutic Applications of ENT Inhibitors: Given the promising antitumor, antiviral, and antiparasitic activities of NBMPR and its analogs, further exploration of their therapeutic potential is warranted [, , ]. This includes optimizing existing compounds and developing novel ENT inhibitors with improved efficacy and safety profiles for various diseases.
Investigating the Role of ENTs in Drug Resistance: Understanding the role of ENTs in the development of drug resistance to nucleoside analogs used in cancer chemotherapy and antiviral therapy is crucial []. This knowledge can potentially lead to strategies to overcome drug resistance and improve treatment outcomes.
Developing Non-invasive Imaging Probes: Exploring the use of NBMPR analogs as imaging probes for positron emission tomography (PET) could allow for non-invasive monitoring of ENT expression and function in vivo []. This could have applications in diagnosing and monitoring various diseases involving altered nucleoside transport.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: